Lipophilicity Profile Comparison: 6-Butyl vs. 6-Cyclobutyl and 6-Cyclopentyl Analogs
The target compound 6-butyl-2-cyclopropylpyrimidin-4-ol exhibits a lipophilicity profile distinct from structurally related analogs bearing cyclic substituents at the 6-position. Based on calculated LogP values from standardized prediction models, the target compound demonstrates intermediate lipophilicity compared to analogs with cyclobutyl or cyclopentyl groups . The flexible n-butyl chain provides a different spatial distribution of hydrophobic surface area compared to conformationally constrained cyclic substituents, which can influence membrane permeability and plasma protein binding in distinct ways .
| Evidence Dimension | Calculated lipophilicity (cLogP) - octanol-water partition coefficient |
|---|---|
| Target Compound Data | cLogP: 2.78 |
| Comparator Or Baseline | 6-cyclobutyl-2-cyclopropylpyrimidin-4-ol (CAS 1412954-05-2): cLogP 2.54; 6-cyclopentyl-2-cyclopropylpyrimidin-4-ol (CAS 1412958-13-4): cLogP 3.04 |
| Quantified Difference | Target compound shows +0.24 LogP units higher than cyclobutyl analog; -0.26 LogP units lower than cyclopentyl analog |
| Conditions | Calculated via standardized molecular property prediction algorithms; data sourced from ChemicalBook and BenchChem property databases |
Why This Matters
The intermediate cLogP value of 2.78 positions this compound within the optimal lipophilicity range (LogP 1-3) for drug-like molecules, balancing membrane permeability with aqueous solubility, making it a valuable scaffold for lead optimization.
